molecular formula C13H15N3O2 B14896063 N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide

N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide

Cat. No.: B14896063
M. Wt: 245.28 g/mol
InChI Key: ANLWRXIDDMMUFT-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position of the pyrazole ring and a methoxyacetamide group at the 2-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(1-benzylpyrazol-4-yl)-2-methoxyacetamide

InChI

InChI=1S/C13H15N3O2/c1-18-10-13(17)15-12-7-14-16(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,15,17)

InChI Key

ANLWRXIDDMMUFT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CN(N=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst.

    Benzylation: The pyrazole ring is then benzylated by reacting it with benzyl chloride in the presence of a base such as potassium carbonate. This step introduces the benzyl group at the 1-position of the pyrazole ring.

    Methoxyacetamide Formation: Finally, the benzylated pyrazole is reacted with methoxyacetyl chloride to form the methoxyacetamide group at the 2-position. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-4-yl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyacetamide group can participate in various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, its potential therapeutic applications in medicine and its use in scientific research highlight its importance in various fields.

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